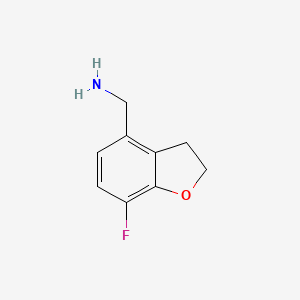
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is a chiral compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a dihydroxypropyl group attached to the isoindoline-1,3-dione core. The chiral nature of this compound makes it an important building block in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione typically involves the ring opening of a chiral epoxide with a nitrogen heterocyclic carbene, followed by oxidative esterification. This method is highly enantioselective and provides good overall yields. The key steps include:
Ring Opening: The chiral epoxide is opened using a nitrogen heterocyclic carbene.
Oxidative Esterification: The resulting intermediate undergoes oxidative esterification to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of transition metal complexes and catalytic oxidations with peroxides are common in industrial settings to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal complexes.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides or tosylates in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative esterification can produce various esters, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding.
Signal Transduction: It can modulate signaling pathways by interacting with receptors or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione: The enantiomer of the compound with similar properties but different biological activities.
N-(2,3-Dihydroxypropyl)arylamides: Compounds with a similar dihydroxypropyl group but different core structures.
Uniqueness
(S)-2-(2,3-Dihydroxypropyl)isoindoline-1,3-dione is unique due to its chiral nature and the presence of the isoindoline-1,3-dione core. This combination of features makes it a valuable compound in the synthesis of enantiomerically pure molecules and in various research applications .
Propriétés
Formule moléculaire |
C11H11NO4 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
2-[(2S)-2,3-dihydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C11H11NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,7,13-14H,5-6H2/t7-/m0/s1 |
Clé InChI |
GUUVCKWUQHAMTB-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CO)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


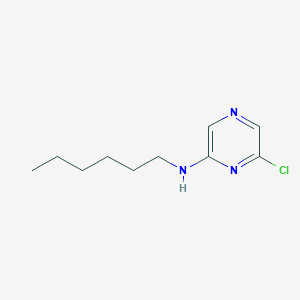
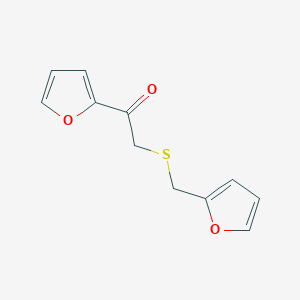

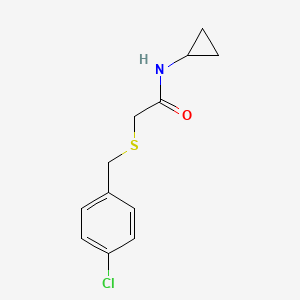
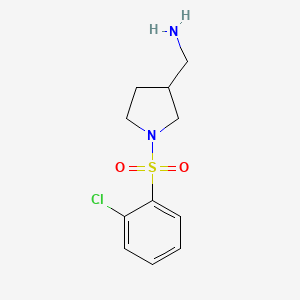
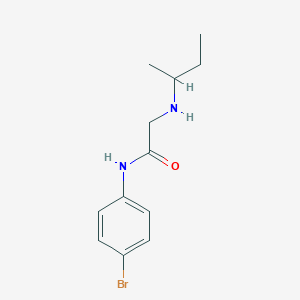
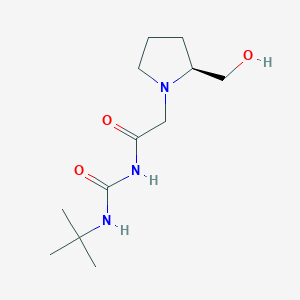
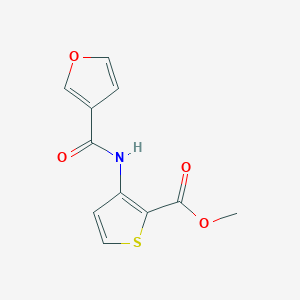
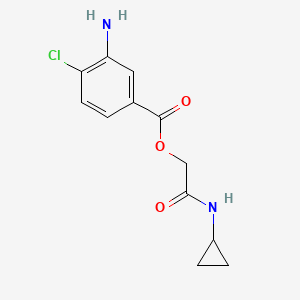
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
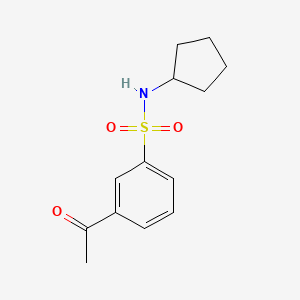
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
